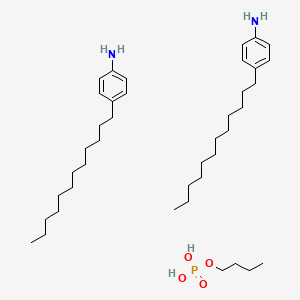

Butyl dihydrogen phosphate;4-dodecylaniline

Description

Butyl dihydrogen phosphate: and 4-dodecylaniline are two distinct chemical compounds with unique properties and applications. Butyl dihydrogen phosphate is an organophosphorus compound with the formula C4H11O4P, while 4-dodecylaniline is an aromatic amine with the formula C18H31N . These compounds are used in various scientific and industrial applications due to their distinct chemical properties.

Properties

CAS No. |

68170-23-0 |

|---|---|

Molecular Formula |

C40H73N2O4P |

Molecular Weight |

677.0 g/mol |

IUPAC Name |

butyl dihydrogen phosphate;4-dodecylaniline |

InChI |

InChI=1S/2C18H31N.C4H11O4P/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17;1-2-3-4-8-9(5,6)7/h2*13-16H,2-12,19H2,1H3;2-4H2,1H3,(H2,5,6,7) |

InChI Key |

XRAQYQDTMHICJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)N.CCCCCCCCCCCCC1=CC=C(C=C1)N.CCCCOP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Butyl dihydrogen phosphate: can be synthesized through the reaction of butanol with phosphoric acid under controlled conditions. The reaction typically involves heating the mixture to facilitate esterification, resulting in the formation of butyl dihydrogen phosphate .

4-dodecylaniline: is synthesized by the alkylation of aniline with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Chemical Reactions Analysis

Butyl dihydrogen phosphate: undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Hydrolysis: Hydrolyzes in the presence of water to form phosphoric acid and butanol.

Oxidation: Can be oxidized to form phosphoric acid derivatives.

4-dodecylaniline: undergoes reactions such as:

Nucleophilic substitution: Reacts with electrophiles to form substituted anilines.

Oxidation: Can be oxidized to form nitro compounds.

Reduction: Can be reduced to form corresponding amines.

Scientific Research Applications

Butyl dihydrogen phosphate: is used in:

Catalysis: Acts as a catalyst in various organic reactions.

Extraction: Used in the extraction of metals from ores.

Surfactants: Serves as a surfactant in various industrial applications.

4-dodecylaniline: is used in:

Material Science: Used in the synthesis of polymers and surfactants.

Biochemistry: Acts as a reagent in biochemical assays.

Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

Butyl dihydrogen phosphate: acts by participating in esterification and hydrolysis reactions, where it donates or accepts phosphate groups. This mechanism is crucial in catalysis and extraction processes .

4-dodecylaniline: exerts its effects through nucleophilic substitution and oxidation-reduction reactions. It interacts with various molecular targets, including enzymes and receptors, making it valuable in biochemical and pharmaceutical applications .

Comparison with Similar Compounds

Butyl dihydrogen phosphate: can be compared with other phosphate esters such as:

- Dibutyl phosphate

- Diethyl phosphate

- Dimethyl phosphate

These compounds share similar esterification and hydrolysis properties but differ in their alkyl chain lengths and specific applications .

4-dodecylaniline: can be compared with other alkyl anilines such as:

- 4-butylaniline

- 4-octylaniline

- 4-hexylaniline

These compounds have similar nucleophilic substitution and oxidation-reduction properties but differ in their alkyl chain lengths and specific uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.